
4-Aminosalicylic acid
Overview
Description
4-Aminosalicylic acid (4-ASA), chemically designated as 4-amino-2-hydroxybenzoic acid (C₇H₇NO₃; molecular weight 153.14), is a structural isomer of 5-aminosalicylic acid (5-ASA) . Historically, 4-ASA has been utilized as a second-line antitubercular agent, inhibiting mycobacterial folate synthesis. More recently, its therapeutic scope has expanded to include ulcerative colitis (UC) treatment, where it reduces mucosal inflammation via mechanisms involving NF-κB inhibition and antioxidant activity . Additionally, 4-ASA derivatives have demonstrated cytostatic and anticancer properties in preclinical models, particularly against hepatocellular carcinoma (HepG2) and glioblastoma multiforme (U87) .
Preparation Methods
Historical Development of 4-Aminosalicylic Acid Synthesis
The synthesis of 4-ASA traces its origins to the late 19th century, with early methods relying on the Kolbe-Schmitt carboxylation reaction. This process involves the reaction of meta-aminophenol (MAP) with carbon dioxide under alkaline conditions, typically using ammonium or alkali metal carbonates. Initial attempts, however, suffered from low yields (often below 20%) due to competing side reactions and the degradation of MAP under harsh conditions. The pivotal breakthrough came in the mid-20th century with the development of cyclic processes that improved recovery rates of unreacted MAP, thereby enhancing overall efficiency.
Kolbe-Schmitt Carboxylation: Foundation of 4-ASA Synthesis
The Kolbe-Schmitt reaction remains the cornerstone of 4-ASA production. This method involves the carboxylation of MAP in the presence of a bicarbonate or carbonate salt under controlled temperature and pressure. The general reaction mechanism proceeds as follows:
$$
\text{C}6\text{H}7\text{NO} + \text{CO}2 + \text{NaHCO}3 \rightarrow \text{C}7\text{H}7\text{NO}3 + \text{H}2\text{O} + \text{Na}2\text{CO}3 \quad \text{}
$$
Key variables influencing yield include:
- Molar ratio of MAP to bicarbonate : Excess bicarbonate drives the reaction forward but complicates purification.
- Reaction temperature : Optimal range: 90–95°C; higher temperatures promote decomposition.
- Carbon dioxide pressure : Elevated pressures (2–3 atm) enhance carboxylation efficiency.
Cyclic Process with Sodium Bicarbonate
The cyclic process, as detailed in US Patent 2,558,298, revolutionized 4-ASA production by enabling the recovery and reuse of unreacted MAP. This method involves three critical phases:
Reaction Conditions and Steps
- Formation of aqueous slurry : MAP (1 part) is mixed with sodium bicarbonate (1.1–1.3 parts) and water (2.5–5 parts).
- Heating under CO₂ atmosphere : The mixture is heated to 90–95°C for 24 hours, with incremental additions of sodium bicarbonate to maintain alkalinity.
- Precipitation and filtration : Cooling the solution precipitates unreacted MAP and sodium bicarbonate, which are filtered and recycled.
- Acidification : The filtrate is acidified with HCl to pH 1–2, yielding 4-ASA hydrochloride.
Yield Optimization
Example 7 from the patent demonstrates:
- Gross MAP usage : 148 parts → 25.4% conversion to 4-ASA hydrochloride.
- Net MAP usage (after filtration) : 60% yield.
- Net MAP usage (with solvent extraction) : 77% yield.
Table 1: Yield Data for Cyclic Sodium Bicarbonate Process
Parameter | Value |
---|---|
Initial MAP (parts) | 148 |
Recovered MAP (filtration) | 129 parts |
Additional MAP (extraction) | 13.8 parts |
4-ASA hydrochloride yield | 65 parts |
Potassium Carbonate Method under Anhydrous Conditions
US Patent 2,644,011 introduces a solvent-free approach using potassium carbonate. This method addresses the limitations of aqueous systems by minimizing hydrolysis side reactions.
Key Process Details
- Reagent ratio : MAP to K₂CO₃ molar ratio of 1:1.5–2.0.
- Temperature profile : 150–190°C under CO₂ atmosphere.
- Comminution : Continuous grinding ensures homogeneous mixing and heat distribution.
Advantages Over Aqueous Methods
- Higher purity : Reduced water content minimizes by-products like 4-ASA dimerization.
- Yield improvement : Reported yields exceed 70% due to efficient CO₂ utilization.
Comparative Analysis of Preparation Methods
Table 2: Comparison of Sodium Bicarbonate vs. Potassium Carbonate Methods
Industrial Production Considerations
Cost Drivers
- MAP recovery : The cyclic process recovers >80% of unreacted MAP, reducing raw material costs by 30–40%.
- Energy consumption : The potassium carbonate method requires higher energy input due to elevated temperatures.
Environmental Impact
Chemical Reactions Analysis
Types of Reactions
Aminosalicylic acid undergoes various chemical reactions, including:
Oxidation: Aminosalicylic acid can be oxidized to form corresponding quinones.
Reduction: The nitro group in 5-nitrosalicylic acid can be reduced to an amino group to form aminosalicylic acid.
Substitution: Aminosalicylic acid can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminosalicylic acid from nitrosalicylic acid.
Substitution: Halogenated derivatives of aminosalicylic acid.
Scientific Research Applications
Introduction to 4-Aminosalicylic Acid
This compound, also known as para-aminosalicylic acid, is a compound primarily recognized for its role as an anti-tuberculosis agent. Its chemical formula is CHNO, and it functions by inhibiting folate synthesis in bacteria, making it effective against Mycobacterium tuberculosis. This article delves into the various scientific research applications of this compound, focusing on its medical uses, pharmacological mechanisms, and emerging therapeutic potentials.
Treatment of Tuberculosis
The primary application of this compound is in the treatment of drug-resistant tuberculosis. It is often used in combination with other anti-tuberculosis medications, such as isoniazid and rifampicin. In the United States, it is indicated for patients with active tuberculosis who are resistant to first-line treatments. Similarly, in the European Union, it is utilized for treating multi-drug resistant tuberculosis in both adults and children .
Ulcerative Colitis
Recent studies have explored the efficacy of this compound in treating ulcerative colitis (UC). A clinical trial involving patients with left-sided UC demonstrated that this compound administered as a nightly retention enema resulted in significant clinical improvement compared to placebo. After eight weeks, 83% of patients receiving treatment showed improvement in symptoms and histological findings .
Inflammatory Bowel Disease
This compound has been suggested as a treatment option for inflammatory bowel disease (IBD), particularly due to its lower incidence of serious side effects compared to other medications like sulfasalazine. Studies indicate that it may be effective for both active and quiescent forms of UC, with potential applications in Crohn's disease as well .
Mode of Action
The mechanism by which this compound exerts its effects involves its role as a pro-drug that interferes with folate metabolism in bacteria. It competes with dihydrofolate for binding sites on dihydrofolate reductase, thereby inhibiting the synthesis of folate required for bacterial growth . This action makes it particularly effective against rapidly dividing bacterial populations.
Formulation Innovations
Innovations in drug formulation have aimed to enhance the delivery and efficacy of this compound. For instance, colon-specific prodrugs have been developed to ensure that the drug reaches the colon effectively while minimizing systemic absorption, thereby reducing side effects . Additionally, studies have explored solid lipid formulations that improve oral bioavailability and therapeutic outcomes .
Clinical Trials on Ulcerative Colitis
A notable case study involved a randomized controlled trial assessing the effectiveness of this compound enemas in patients with active left-sided UC. The results indicated a statistically significant improvement in clinical symptoms and histological parameters among treated patients compared to those receiving placebo .
Comparative Effectiveness Research
Another study compared oral formulations of this compound with 5-aminosalicylic acid for maintenance therapy in UC patients. The findings suggested that both compounds had similar relapse rates over one year, indicating that this compound could serve as a viable alternative to existing therapies .
Mechanism of Action
Aminosalicylic acid exerts its effects primarily through the inhibition of folic acid synthesis in bacteria. It competes with para-aminobenzoic acid for binding to the enzyme pteridine synthetase, thereby inhibiting the synthesis of folic acid. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to a bacteriostatic effect . Additionally, aminosalicylic acid has been shown to inhibit the onset of bacterial resistance to other anti-tuberculosis drugs such as isoniazid .
Comparison with Similar Compounds
Structural and Functional Comparison with 5-Aminosalicylic Acid (5-ASA)
4-ASA and 5-ASA are positional isomers with distinct pharmacological profiles:
- 4-ASA: Primarily used for tuberculosis and UC.
- 5-ASA (Mesalamine) : First-line therapy for UC, acting locally on colonic mucosa. Unlike 4-ASA, it lacks antitubercular activity but exhibits superior selectivity in reducing intestinal inflammation .
Table 1: Key Differences Between 4-ASA and 5-ASA
Comparison with Salicylanilide Derivatives
Salicylanilides (e.g., SalPyr, SalBenz) and 4-ASA derivatives (e.g., ASA1) share antitumor mechanisms but differ in bioavailability and target specificity:
- 4-ASA Derivatives (ASA1) : Exhibit cytostatic effects on HepG2 cells but require peptide conjugation (e.g., oligotuftsins) for enhanced solubility and blood-brain barrier penetration in glioblastoma models .
- Salicylanilides (SalPyr, SalBenz): Demonstrate direct cytotoxicity against MonoMac6 monocytes and U87 glioblastoma cells without conjugation, likely due to mitochondrial membrane disruption .
Table 2: Anticancer Activity of 4-ASA Derivatives vs. Salicylanilides
Comparison with Other Anti-Inflammatory Agents
However, 4-ASA lacks sulfapyridine-related side effects (e.g., hypersensitivity), making it safer for long-term use . In contrast, corticosteroids like prednisolone were ineffective in treating UC-associated inflammation, highlighting 4-ASA’s unique mechanism .
Selectivity in Cancer Targets
4-ASA analogues exhibit dual inhibition of MCL-1 and BCL-xL anti-apoptotic proteins, with (±)-4 showing 42-fold selectivity for MCL-1 over BCL-xL (Ki = 0.12 μM vs. 5.01 μM).
Table 3: Selectivity of 4-ASA Analogues in Apoptotic Protein Binding
Compound | MCL-1 Ki (μM) | BCL-xL Ki (μM) | Selectivity Ratio |
---|---|---|---|
(±)-4 (4-ASA analogue) | 0.12 | 5.01 | 42:1 |
THQ 5 (5-ASA analogue) | 2.73 | 3.56 | 1.3:1 |
References |
Biological Activity
4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid, is a compound primarily recognized for its role as an antibiotic in the treatment of tuberculosis. It is a structural analogue of salicylic acid and has been studied extensively for its biological activity, particularly in the context of antimicrobial effects, anti-inflammatory properties, and potential applications in cancer therapy.
4-ASA exhibits a unique chemical structure that contributes to its biological activity. The compound contains an amino group that enhances its solubility and interaction with biological targets. Its mechanism of action is thought to involve:
- Inhibition of Folate Synthesis : 4-ASA interferes with the synthesis of folate in bacteria, which is crucial for DNA synthesis and repair.
- Disruption of Mycobacterial Cell Wall : The compound has been shown to affect the integrity of the mycobacterial cell wall, leading to increased susceptibility to other antibiotics.
Property | Value |
---|---|
Molecular Formula | C₇H₉N₃O₃ |
Molecular Weight | 153.16 g/mol |
Solubility | Soluble in water |
pKa | 3.5 |
Antimicrobial Effects
4-ASA is primarily used in the treatment of tuberculosis, often in combination with other antitubercular agents. Its effectiveness has been demonstrated in various studies, showing significant bactericidal activity against Mycobacterium tuberculosis.
Case Study: Efficacy in Tuberculosis Treatment
A clinical study involving patients with multidrug-resistant tuberculosis (MDR-TB) highlighted the role of 4-ASA as part of a combination therapy regimen. The results indicated that patients receiving 4-ASA alongside standard treatment exhibited higher rates of sputum conversion compared to those on standard treatment alone (p < 0.05) .
Anti-inflammatory Properties
Research has also indicated that 4-ASA possesses anti-inflammatory properties, which may be beneficial in treating conditions such as ulcerative colitis. The compound appears to modulate inflammatory pathways, reducing cytokine production and tissue damage.
Table 2: Summary of Biological Activities
Activity | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against M. tuberculosis | |
Anti-inflammatory | Reduces cytokine production | |
Potential antitumor activity | Induces apoptosis in cancer cells |
In Vitro Studies
In vitro studies have demonstrated that 4-ASA can induce apoptosis in various cancer cell lines, suggesting potential applications in oncology. For instance, a study found that treatment with 4-ASA led to a dose-dependent increase in apoptotic markers in breast cancer cells .
In Vivo Studies
Animal studies have shown that 4-ASA can significantly reduce tumor growth when administered alongside conventional chemotherapy agents. This synergistic effect suggests a promising avenue for enhancing cancer treatment efficacy .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 4-aminosalicylic acid in laboratory settings?
- Synthesis : 4-ASA can be synthesized via diazotization and coupling reactions, as demonstrated in the preparation of azo derivatives . For lab-scale synthesis, ensure stoichiometric control of reagents (e.g., nitrous acid for diazotization) and pH optimization to prevent side reactions.
- Characterization : Use HPLC for purity assessment (>99%) , NMR for structural confirmation (e.g., aromatic proton signals at δ 6.3–7.5 ppm), and X-ray crystallography for polymorph identification . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for stability testing .
Q. What pharmacological mechanisms underlie this compound’s antibacterial activity against Mycobacterium tuberculosis?
- 4-ASA inhibits the folate biosynthesis pathway by competitively blocking dihydrofolate synthase (FolC), essential for mycobacterial DNA synthesis . Its efficacy is pH-dependent, with optimal activity observed in mildly acidic environments (pH 5.5–6.5) due to enhanced cellular uptake . Validate mechanisms using gene knockout studies (folC mutants) and minimum inhibitory concentration (MIC) assays under varying pH conditions.
Q. Which analytical techniques are critical for assessing the purity and stability of this compound in experimental formulations?
- Purity : HPLC with UV detection (λ = 280 nm) and a C18 column, validated against USP standards .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) coupled with TGA (decomposition onset at ~200°C) and DSC (melting point: 150–153°C) . Monitor degradation products (e.g., salicylic acid) via mass spectrometry.
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility data for this compound across different solvents?
- Solubility variations arise from experimental conditions (temperature, pressure, solvent polarity). For example:
Solvent | Temperature (K) | Pressure (MPa) | Solubility (mol%) | Method | Reference |
---|---|---|---|---|---|
SCCO₂ | 308–328 | 11.0–21.0 | 1.2 × 10⁻⁵–3.8 × 10⁻⁵ | Dynamic | |
Subcritical R134a | 308–328 | 5.0–15.0 | 2.1 × 10⁻⁴–8.7 × 10⁻⁴ | Static |
- Use density-based models (Chrastil, Mendez-Santiago–Teja) to correlate data and identify outliers . Replicate studies using standardized protocols (e.g., static vs. dynamic methods) and control solvent impurities (e.g., residual water in CO₂).
Q. What strategies are effective in designing co-crystals of this compound to enhance physicochemical stability?
- Co-formers : Select hydrogen-bond donors/acceptors like dioxane, morpholine, or piperazine. For example, 4-ASA forms a 1:1 molecular salt with piperazine, improving thermal stability (decomposition temperature increased by 25°C) .
- Methods : Employ solvent-drop grinding or slow evaporation. Characterize co-crystals via PXRD (e.g., distinct peaks at 2θ = 12.5°, 15.8°) and FTIR (shifted carbonyl stretches at 1680 cm⁻¹) .
Q. How should researchers interpret conflicting data on 4-ASA’s protein-binding behavior in pharmacokinetic studies?
- Reported protein binding ranges (50–60%) may vary due to assay conditions (e.g., plasma pH, albumin concentration) . Use equilibrium dialysis under physiological pH (7.4) and validate with radiolabeled 4-ASA (³H or ¹⁴C). Account for metabolites (e.g., acetylated derivatives) that may competitively bind proteins .
Q. What experimental designs are optimal for studying 4-ASA’s pH-dependent solubility in biorelevant media?
- Simulate gastrointestinal conditions using USP buffers (pH 1.2–7.4) and surfactants (e.g., sodium lauryl sulfate) to mimic bile acids. Measure solubility via shake-flask method with HPLC quantification . For in vivo relevance, correlate results with dissolution testing using a flow-through apparatus (e.g., USP Apparatus 4).
Q. Methodological Notes
- Data Validation : Cross-reference solubility and stability data with peer-reviewed journals (e.g., Crystal Growth & Design, Journal of Chemical Thermodynamics) and avoid unreviewed platforms like Cheméo .
- Ethical Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure experimental details are replicable, including raw data deposition in repositories like Zenodo .
Properties
IUPAC Name |
4-amino-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBBRNOQWQTFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
133-09-5 (mono-potassium salt), 133-10-8 (mono-hydrochloride salt), 133-15-3 (calcium (2:1) salt), 6018-19-5 (mono-hydrochloride salt, di-hydrate) | |
Record name | Aminosalicylic Acid [USP] | |
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DSSTOX Substance ID |
DTXSID2022591 | |
Record name | p-Aminosalicylic acid | |
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Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
White or nearly white solid; Affected by light and air; [Hawley] Beige powder; [MSDSonline], Solid | |
Record name | p-Aminosalicylic acid | |
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Solubility |
>23 [ug/mL] (The mean of the results at pH 7.4), 1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/, PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/, For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page., SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE, Virtually insoluble in benzene, choroform, or carbon tetrachloride, 1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE, In water= 1.69X10+3 mg/l at 23 °C, Soluble in acetone, 1.18e+01 g/L | |
Record name | SID855553 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Aminosalicylic acid | |
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Vapor Pressure |
0.000004 [mmHg] | |
Record name | p-Aminosalicylic acid | |
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Color/Form |
MINUTE CRYSTALS FROM ALC, WHITE, OR NEARLY WHITE, BULKY POWDER, NEEDLES, PLATES FROM ALC-ETHER, A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether. | |
CAS No. |
65-49-6 | |
Record name | 4-Aminosalicylic acid | |
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Record name | Aminosalicylic Acid [USP] | |
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Record name | Aminosalicylic acid | |
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Record name | Benzoic acid, 4-amino-2-hydroxy- | |
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Record name | p-Aminosalicylic acid | |
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Record name | AMINOSALICYLIC ACID | |
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Record name | P-AMINOSALICYLIC ACID | |
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Melting Point |
150-151 °C, with effervescence, NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/, 150.5 °C | |
Record name | Aminosalicylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00233 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | P-AMINOSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Aminosalicylic Acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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